molecular formula C13H9ClIN3O3 B4123507 2-chloro-N-(5-iodo-6-methylpyridin-2-yl)-4-nitrobenzamide

2-chloro-N-(5-iodo-6-methylpyridin-2-yl)-4-nitrobenzamide

Cat. No.: B4123507
M. Wt: 417.58 g/mol
InChI Key: IPXIIAHJVOECRH-UHFFFAOYSA-N
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Description

2-chloro-N-(5-iodo-6-methylpyridin-2-yl)-4-nitrobenzamide is a complex organic compound with a molecular formula of C12H9ClIN3O. This compound is characterized by the presence of a chloro group, an iodo group, a methyl group, a pyridinyl ring, and a nitrobenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-chloro-N-(5-iodo-6-methylpyridin-2-yl)-4-nitrobenzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Nitration: Introduction of the nitro group into the benzene ring.

    Halogenation: Introduction of the chloro and iodo groups.

    Amidation: Formation of the benzamide moiety.

    Pyridinyl Substitution: Introduction of the pyridinyl ring with a methyl group.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, halogenating agents for halogenation, and coupling reagents for amidation.

Chemical Reactions Analysis

2-chloro-N-(5-iodo-6-methylpyridin-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(5-iodo-6-methylpyridin-2-yl)-4-nitrobenzamide is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-iodo-6-methylpyridin-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-chloro-N-(5-iodo-6-methylpyridin-2-yl)-4-nitrobenzamide can be compared with similar compounds, such as:

    2-chloro-N-(5-iodo-2-pyridinyl)-4-nitrobenzamide: Lacks the methyl group.

    2-chloro-N-(6-methyl-2-pyridinyl)-4-nitrobenzamide: Lacks the iodo group.

    2-chloro-N-(5-iodo-6-methyl-2-pyridinyl)-benzamide: Lacks the nitro group.

The presence of the iodo, chloro, and nitro groups, along with the pyridinyl ring, makes this compound unique in its chemical properties and applications.

Properties

IUPAC Name

2-chloro-N-(5-iodo-6-methylpyridin-2-yl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClIN3O3/c1-7-11(15)4-5-12(16-7)17-13(19)9-3-2-8(18(20)21)6-10(9)14/h2-6H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXIIAHJVOECRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClIN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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